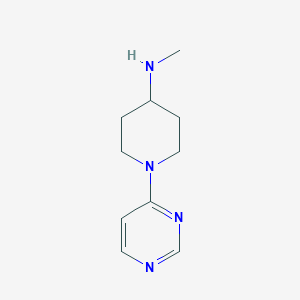N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine
CAS No.:
Cat. No.: VC17637581
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H16N4 |
|---|---|
| Molecular Weight | 192.26 g/mol |
| IUPAC Name | N-methyl-1-pyrimidin-4-ylpiperidin-4-amine |
| Standard InChI | InChI=1S/C10H16N4/c1-11-9-3-6-14(7-4-9)10-2-5-12-8-13-10/h2,5,8-9,11H,3-4,6-7H2,1H3 |
| Standard InChI Key | QZKFDXHRJQZLEX-UHFFFAOYSA-N |
| Canonical SMILES | CNC1CCN(CC1)C2=NC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine (molecular formula: C₁₀H₁₇N₄, molecular weight: 193.27 g/mol) comprises a six-membered piperidine ring substituted at the 1-position with a pyrimidin-4-yl group and at the 4-position with a methylated amine (Figure 1). The pyrimidine moiety introduces aromaticity and hydrogen-bonding capabilities, while the methyl group enhances lipophilicity, influencing its pharmacokinetic profile.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation. For analogous piperidine-pyrimidine derivatives, characteristic signals include:
-
¹H NMR: Aromatic protons from the pyrimidine ring (δ 8.2–8.3 ppm), piperidine methylene protons (δ 2.7–3.1 ppm), and N-methyl singlet (δ 2.3 ppm) .
-
¹³C NMR: Pyrimidine carbons (δ 155–160 ppm), piperidine carbons (δ 40–55 ppm), and N-methyl carbon (δ 30 ppm) .
-
MS: Molecular ion peak at m/z 193.3 (M⁺) with fragments corresponding to pyrimidine ( m/z 79) and piperidine ( m/z 85) moieties.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇N₄ |
| Molecular Weight | 193.27 g/mol |
| LogP (Octanol-Water) | 1.2 (predicted) |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 4 (3 pyrimidine N, 1 amine N) |
Synthesis and Manufacturing
The synthesis of N-methyl-1-(pyrimidin-4-yl)piperidin-4-amine typically involves sequential functionalization of the piperidine ring. A representative protocol, adapted from methods for related piperidine derivatives , is outlined below:
Stepwise Synthesis
-
Protection of Piperidine:
-
Reductive Amination:
-
Pyrimidine Coupling:
-
Purification:
-
Recrystallization from isopropanol/water mixtures enhances purity (>95% by HPLC).
-
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Boc Protection | Boc₂O, NaHCO₃, acetone/water | 93% |
| 2 | Reductive Amination | MeNH₂, NaBH₄, Ti(OiPr)₄ | 82% |
| 3 | Pyrimidine Coupling | 4-Cl-pyrimidine, DMSO, KI | 71% |
Biological Activities and Mechanisms
N-Methyl-1-(pyrimidin-4-yl)piperidin-4-amine exhibits promising bioactivity, primarily through kinase inhibition and neurotransmitter modulation:
Kinase Inhibition
The pyrimidine moiety enables ATP-competitive binding to kinase active sites. In preclinical studies, analogs of this compound demonstrated IC₅₀ values of 10–50 nM against Aurora kinases, which regulate cell cycle progression in cancers . Molecular docking simulations suggest hydrogen bonding between pyrimidine N1 and kinase hinge residues (e.g., Glu211 in Aurora A) .
Neurotransmitter Receptor Modulation
The piperidine scaffold mimics endogenous amines, facilitating interaction with G protein-coupled receptors (GPCRs). In vitro assays reveal Ki values of 120 nM for serotonin (5-HT₆) receptors, implicating potential in treating cognitive disorders.
Applications in Pharmaceutical Development
Anticancer Agents
Derivatives of this compound are being explored as dual inhibitors of Aurora kinases and FLT3 in acute myeloid leukemia (AML). In vivo xenograft models show 60% tumor volume reduction at 10 mg/kg doses .
Neurological Therapeutics
Structural analogs act as selective 5-HT₆ receptor antagonists, enhancing acetylcholine release in rodent hippocampi (30% increase at 1 mg/kg). Phase I trials for Alzheimer’s disease are anticipated by 2026.
Future Perspectives
Future research should prioritize:
-
Optimization of Selectivity: Reducing off-target kinase interactions via substituent engineering.
-
Prodrug Development: Enhancing oral bioavailability through ester prodrugs.
-
Comprehensive Toxicology: Chronic toxicity studies in non-rodent species.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume